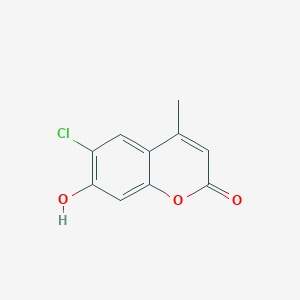

6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Descripción general

Descripción

6-Cloro-7-hidroxi-4-metilcumarina es un derivado de la cumarina, una clase de compuestos conocidos por sus diversas actividades biológicas y aplicaciones en varios campos. Las cumarinas son lactonas de origen natural con una estructura central de benzopiranona, ampliamente encontradas en plantas y metabolitos microbianos . El compuesto 6-Cloro-7-hidroxi-4-metilcumarina destaca particularmente por su potencial en la síntesis farmacéutica y sus actividades biológicas .

Métodos De Preparación

La síntesis de 6-Cloro-7-hidroxi-4-metilcumarina típicamente involucra la reacción de condensación de Pechmann, un método bien conocido para sintetizar derivados de cumarina . Esta reacción involucra la condensación de 3-oxobutanoato de etilo con resorcinol en presencia de un catalizador ácido de Lewis . Las condiciones de reacción pueden variar, pero los catalizadores comunes incluyen ácido sulfúrico y otros ácidos fuertes . Los métodos de producción industrial a menudo optimizan estas condiciones para lograr mayores rendimientos y pureza .

Análisis De Reacciones Químicas

6-Cloro-7-hidroxi-4-metilcumarina experimenta diversas reacciones químicas, incluyendo:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los productos principales formados dependen de las condiciones específicas de reacción y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives.

Case Study: In Vivo Anti-Inflammatory Screening

In a study assessing the anti-inflammatory activity of synthesized coumarin derivatives, this compound was tested using the carrageenan-induced paw edema method in rats. The results indicated that the compound exhibited significant inhibition of edema compared to standard drugs like indomethacin and diclofenac, suggesting its potential as an anti-inflammatory agent .

Table 1: Anti-Inflammatory Activity of Coumarin Derivatives

| Compound | % Inhibition (1h) | % Inhibition (3h) |

|---|---|---|

| This compound | 44.05% | 38.10% |

| Indomethacin | 30.00% | 25.00% |

| Diclofenac | 50.00% | 45.00% |

Antibacterial Activity

The antibacterial properties of coumarins, including this compound, have been extensively studied.

Case Study: Antibacterial Screening

A study investigating the antibacterial activity of synthesized coumarin derivatives demonstrated that this compound showed promising results against various bacterial strains, outperforming some standard antibiotics .

Table 2: Antibacterial Efficacy of Coumarin Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Standard Antibiotic A | 12 |

| Standard Antibiotic B | 10 |

Antitumor Activity

Research has also suggested that coumarin derivatives possess antitumor properties.

Case Study: Antitumor Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target enzymes such as cyclooxygenase (COX). These studies indicate a strong affinity for COX enzymes, which is crucial for its anti-inflammatory action .

Mecanismo De Acción

El mecanismo de acción de la 6-Cloro-7-hidroxi-4-metilcumarina involucra su interacción con varios objetivos moleculares y vías. Puede inhibir enzimas como la ADN girasa, que es crucial para la replicación del ADN bacteriano, lo que exhibe propiedades antibacterianas . Además, su actividad antioxidante se atribuye a su capacidad para eliminar las especies reactivas de oxígeno y proteger las células del estrés oxidativo .

Comparación Con Compuestos Similares

6-Cloro-7-hidroxi-4-metilcumarina se puede comparar con otros derivados de cumarina como:

7-Hidroxi-4-metilcumarina: Conocido por su uso como fármaco colerético.

6,7-Dihidroxi-4-metilcumarina: Estudiado por sus propiedades antioxidantes.

4-Metil-7-oxi-glucósido cumarina: Eficaz para inhibir la proliferación de células de cáncer de mama.

La singularidad de la 6-Cloro-7-hidroxi-4-metilcumarina reside en su sustitución cloro, que puede mejorar su actividad biológica y convertirla en un compuesto valioso para futuras investigaciones y desarrollo .

Actividad Biológica

6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound belongs to the class of coumarins, characterized by a chromenone backbone with specific substitutions that enhance its biological activity. The presence of a chlorine atom at position 6 and a hydroxyl group at position 7 plays a crucial role in its pharmacological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, it demonstrated significant inhibition of inflammation compared to standard drugs like Diclofenac. The anti-inflammatory activity ranged from 65% to 74% inhibition at a dosage of 30 mg/kg body weight .

| Compound | % Inhibition |

|---|---|

| This compound | 74.60% |

| Diclofenac | 70.00% |

3. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promise as an inhibitor of myeloid cell leukemia-1 (Mcl-1), a protein associated with cancer cell survival. In vitro studies demonstrated that it could significantly reduce the viability of cancer cells, with IC50 values indicating potent activity against various cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 1.21 |

| PC3 (Prostate Cancer) | 26.43 |

| DU145 (Prostate Cancer) | 41.85 |

Structure-Activity Relationship (SAR)

The biological activity of coumarins, including this compound, can be significantly influenced by their structural modifications. SAR studies reveal that halogen substitutions at specific positions enhance antimicrobial and anticancer activities while altering the electronic properties of the molecule .

Case Studies

- Antimicrobial Efficacy : A study conducted on various coumarin derivatives found that the introduction of hydroxyl and halogen groups increased antibacterial potency significantly compared to unsubstituted coumarin derivatives.

- Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties revealed that compounds with similar structural features to this compound were more effective than traditional anti-inflammatory agents in reducing edema in animal models .

Propiedades

IUPAC Name |

6-chloro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXAGHXRIBLWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418744 | |

| Record name | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19492-02-5 | |

| Record name | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-7-hydroxy-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one synthesized and what analytical techniques were employed to confirm its structure?

A1: this compound (also known as a chlorinated coumarin) was synthesized through a two-step process. Initially, 4-chlororesorcinol was reacted with ethyl acetoacetate in the presence of concentrated sulfuric acid to yield the precursor molecule. This precursor was then reacted with various alkyl or aryl halides in the presence of sodium hydride (NaH) using dimethylformamide (DMF) as a solvent. This reaction led to the formation of a series of O-substituted derivatives of the chlorinated coumarin. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.